molecular formula C7H15NO2 B8020679 3,3-Dimethoxy-1-methylcyclobutan-1-amine

3,3-Dimethoxy-1-methylcyclobutan-1-amine

Cat. No.: B8020679
M. Wt: 145.20 g/mol
InChI Key: QXRHBKGUWAVIPX-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-1-methylcyclobutan-1-amine is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol This compound features a cyclobutane ring substituted with a methyl group and two methoxy groups, along with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-1-methylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethoxy-1-methylcyclobutanone with ammonia or an amine source under acidic or basic conditions to form the desired amine . The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-1-methylcyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted cyclobutane derivatives .

Scientific Research Applications

3,3-Dimethoxy-1-methylcyclobutan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-1-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethoxycyclobutan-1-amine: Lacks the methyl group present in 3,3-Dimethoxy-1-methylcyclobutan-1-amine.

    1-Methylcyclobutan-1-amine: Does not have the methoxy groups.

    Cyclobutanamine: The simplest form without any substituents.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups on the cyclobutane ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

3,3-Dimethoxy-1-methylcyclobutan-1-amine is a compound with a unique cyclobutane structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H15_{15}NO2_2
  • SMILES Notation : CC1(CC(C1)(OC)OC)N
  • InChI Key : QXRHBKGUWAVIPX-UHFFFAOYSA-N

The structural features, such as the two methoxy groups and the amine functionality, suggest potential interactions with biological targets that may lead to various pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through in vitro studies and predictive modeling. Although comprehensive literature on this specific compound is limited, several studies highlight its relevance in various biological contexts.

Pharmacological Effects

  • Neuropharmacology : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. The ability to modulate neurotransmitter systems could be explored further for potential applications in neurodegenerative diseases.
  • Antinociceptive Properties : Related compounds have been shown to influence pain pathways. For instance, modulation of monoacylglycerol lipase (MGL) has been linked with analgesic effects, indicating a potential avenue for this compound in pain management therapies .
  • Anti-inflammatory Activity : Compounds structurally related to cyclobutanes have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could similarly exert beneficial effects in inflammatory conditions.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated due to the scarcity of direct studies. However, potential mechanisms include:

  • Receptor Modulation : Interaction with cannabinoid receptors or other G-protein coupled receptors (GPCRs) may play a role in its pharmacological profile.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in lipid metabolism, which could translate to therapeutic benefits in metabolic disorders.

Data Summary Table

Property/ActivityDescriptionReferences
Molecular FormulaC7_7H15_{15}NO2_2
Neuroprotective EffectsPotential modulation of neurotransmitter systems
Antinociceptive ActivityPossible analgesic effects through MGL inhibition
Anti-inflammatory ActivityInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

3,3-dimethoxy-1-methylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(8)4-7(5-6,9-2)10-3/h4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRHBKGUWAVIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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